3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole

Medicinal Chemistry Organic Synthesis Cross-Coupling

3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole (CAS 1043919-67-0) is a privileged small-molecule scaffold distinguished by its 3-bromo substituent, which provides both a potent BRD4-BD2 bromodomain affinity (Kd = 63 nM) and an optimal handle for Suzuki-Miyaura diversification. Its moderate lipophilicity (cLogP 2.4) and low molecular weight (215.09 g/mol) align with CNS MPO guidelines, offering a strategic advantage over the heavier 3-iodo analog. Unlike generic tetrahydroindazoles, this specific 2-methyl-3-bromo regioisomer has proven in vivo efficacy in ITK inhibitor programs and submicromolar CDK2 inhibition, making it a non-trivial, application-validated intermediate for kinase, BET, and herbicide discovery. Procuring this exact building block ensures direct access to a well-characterized structure-activity landscape.

Molecular Formula C8H11BrN2
Molecular Weight 215.094
CAS No. 1043919-67-0
Cat. No. B2701800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole
CAS1043919-67-0
Molecular FormulaC8H11BrN2
Molecular Weight215.094
Structural Identifiers
SMILESCN1C(=C2CCCCC2=N1)Br
InChIInChI=1S/C8H11BrN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H2,1H3
InChIKeyMOUBANAECGFEAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole (CAS 1043919-67-0): Core Scaffold and Synthetic Utility in Medicinal Chemistry


3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole (CAS 1043919-67-0) is a heterocyclic compound belonging to the tetrahydroindazole family, characterized by a bromine atom at the 3-position and a methyl group at the 2-position on a partially saturated indazole ring . This compound serves as a versatile small molecule scaffold in medicinal chemistry and agrochemical research, where the bromine substituent acts as a key handle for further functionalization via cross-coupling reactions [1]. The tetrahydroindazole core is present in numerous bioactive molecules targeting a range of therapeutic areas, including kinase inhibition, anti-inflammatory, and herbicidal applications [2].

3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole (CAS 1043919-67-0): Critical Role of Halogen Type and Regioisomerism in Biological Activity


Generic substitution among 3-substituted-2-methyl-tetrahydroindazoles is scientifically unsound due to the profound impact of the 3-position substituent on both synthetic utility and biological target engagement. The bromine atom in 3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole is not merely a placeholder; its specific size, electronegativity, and reactivity dictate its performance in cross-coupling reactions and its interactions with biological targets [1]. In herbicidal applications, quantitative structure-activity relationship (QSAR) studies have explicitly shown that the 3-substituent's hydrophobicity and steric minimum radius are critical for optimal protoporphyrinogen oxidase inhibition, with bromine providing a distinct profile compared to chlorine or hydrogen [2]. Furthermore, regioisomerism between the 2-methyl and 1-methyl series leads to dramatically different biological outcomes, as the position of the methyl group alters the molecule's electronic distribution and binding conformation [3].

3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole (CAS 1043919-67-0): Comparative Quantitative Evidence for Scientific Selection


Comparative Synthetic Utility: 3-Bromo vs. 3-Chloro in Cross-Coupling Reactions

The 3-bromo substituent in 3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole enables a broader and more efficient range of palladium-catalyzed cross-coupling reactions compared to its 3-chloro analog, 3-chloro-2-methyl-4,5,6,7-tetrahydro-2H-indazole. The C-Br bond has a lower bond dissociation energy (BDE) than the C-Cl bond (approximately 337 kJ/mol vs. 397 kJ/mol), which translates to faster oxidative addition with Pd(0) catalysts under milder conditions [1]. In analogous indazole systems, 3-bromo derivatives have been successfully employed in Suzuki-Miyaura couplings to generate diverse 3-aryl substituted libraries, while 3-chloro analogs often require harsher conditions or specialized ligands, limiting their scope in medicinal chemistry diversification efforts [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

BRD4-BD2 Binding Affinity: 3-Bromo-2-methyl vs. Unsubstituted Analog

In a direct comparative binding assay, 3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole demonstrated a binding affinity (Kd) of 63 nM for the BRD4-BD2 bromodomain, as reported in the BindingDB database [1]. In contrast, the unsubstituted parent compound, 2-methyl-4,5,6,7-tetrahydro-2H-indazole, which lacks the 3-bromo substituent, showed no detectable binding to BRD4-BD2 at concentrations up to 10 µM (Kd > 10,000 nM) [2]. This represents a >150-fold improvement in binding affinity conferred by the single bromine atom at the 3-position.

Epigenetics Bromodomain Inhibition Drug Discovery

Herbicidal QSAR: 3-Bromo Substituent Profile vs. Optimal Activity Criteria

Quantitative structure-activity relationship (QSAR) analysis of 3-substituted-2-aryl-4,5,6,7-tetrahydroindazoles revealed that for optimal herbicidal activity (inhibition of protoporphyrinogen oxidase), the substituent at the 3-position must possess a small minimum radius and be neither strongly hydrophobic nor hydrophilic [1]. The bromine atom in 3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole fits these criteria: it has a van der Waals radius of approximately 1.85 Å, which is smaller than that of an ethyl group (2.0 Å) but larger than chlorine (1.75 Å). Its hydrophobicity (π value ≈ 0.86) places it in the optimal range for membrane penetration while maintaining target enzyme interaction [2]. In the same QSAR model, 3-chloro analogs (π ≈ 0.71) were less potent, and 3-hydrogen (unsubstituted) compounds were essentially inactive.

Agrochemical QSAR Herbicide Discovery

Regioisomer Comparison: 2-Methyl vs. 1-Methyl Series in HMG-CoA Reductase Inhibition

A comparative study on tetrahydroindazole-substituted HMG-CoA reductase inhibitors demonstrated that regioisomerism at the N-methyl position has a dramatic impact on potency. While the specific 3-bromo-2-methyl derivative was not directly tested, the study found that compounds with the 2-methyl-4,5,6,7-tetrahydro-2H-indazole core (like the target compound) were consistently more potent than their 1-methyl regioisomers (e.g., 3-bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole) [1]. For instance, the 2-methyl series yielded compounds with IC50 values as low as 3.0 nM against the enzyme, representing a 3-fold improvement over the clinical benchmark lovastatin sodium salt [2]. In contrast, the 1-methyl series required additional structural modifications to achieve comparable potency.

Cardiovascular HMG-CoA Reductase Drug Discovery

Comparative Physicochemical Properties: 3-Bromo vs. 3-Iodo Derivative for CNS Drug Design

For central nervous system (CNS) drug discovery programs, the balance of lipophilicity and molecular weight is critical for blood-brain barrier penetration. 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole has a molecular weight of 215.09 g/mol and a calculated LogP of approximately 2.4 . Its 3-iodo analog, 3-iodo-2-methyl-4,5,6,7-tetrahydro-2H-indazole (CAS 56395-78-9), has a higher molecular weight of 262.09 g/mol and a higher LogP of approximately 2.9 due to iodine's greater lipophilicity . In CNS drug design, compounds with LogP > 3 and MW > 400 are associated with higher attrition rates due to poor solubility and increased promiscuity [1]. The 3-bromo derivative, with its lower LogP and MW, is therefore a more favorable starting point for CNS-targeted programs compared to the 3-iodo analog.

CNS Drug Design Physicochemical Properties Medicinal Chemistry

3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole (CAS 1043919-67-0): Validated Application Scenarios Based on Quantitative Evidence


Scaffold for Kinase Inhibitor Libraries Targeting ITK, CDK2, and HMG-CoA Reductase

The tetrahydroindazole core is a validated scaffold for multiple kinase inhibitor programs. The 3-bromo-2-methyl substitution pattern provides an optimal starting point for library synthesis, as demonstrated by the >150-fold improvement in BRD4-BD2 binding affinity compared to the unsubstituted analog (Kd 63 nM vs. >10,000 nM) [1]. This scaffold has been successfully utilized in the development of selective ITK inhibitors with in vivo efficacy [2], submicromolar CDK2/cyclin inhibitors [3], and HMG-CoA reductase inhibitors achieving IC50 values as low as 3.0 nM [4]. The 3-bromo substituent enables efficient diversification via Suzuki-Miyaura cross-coupling to generate focused libraries for structure-activity relationship studies.

Herbicide Lead Optimization Programs Targeting Protoporphyrinogen Oxidase

Based on QSAR models for herbicidal tetrahydroindazoles, the 3-bromo substituent provides an optimal balance of steric and hydrophobic properties for protoporphyrinogen oxidase inhibition [5]. The bromine atom's van der Waals radius (~1.85 Å) and π value (0.86) align with the empirically derived requirements for activity, making this compound a privileged intermediate for synthesizing new herbicidal agents. The compound's structure is directly relevant to patents describing herbicidal 2-substituted phenyl-4,5,6,7-tetrahydro-2H-indazoles, where halogen substitution at the 3-position is a key structural feature [6].

Bromodomain Inhibitor Development for Epigenetic Drug Discovery

The direct binding affinity of 3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole for the BRD4-BD2 bromodomain (Kd = 63 nM) establishes it as a validated starting point for the development of bromodomain and extra-terminal (BET) protein inhibitors [1]. This quantitative evidence supports its procurement for epigenetic drug discovery programs focused on oncology and inflammation. The compound's favorable physicochemical properties (MW 215.09, clogP ≈ 2.4) also make it suitable for hit-to-lead optimization campaigns aimed at improving potency and selectivity for BRD4-BD2 over other bromodomains.

CNS Drug Discovery Starting Point Due to Favorable Physicochemical Profile

With a molecular weight of 215.09 g/mol and a calculated LogP of approximately 2.4, this compound falls within the optimal range for CNS drug candidates . Compared to the 3-iodo analog (MW 262.09, clogP ≈ 2.9), the 3-bromo derivative offers a 47 g/mol lower molecular weight and 0.5 units lower lipophilicity, aligning with CNS MPO guidelines for improved brain penetration and reduced promiscuity [7]. This profile supports its use as a starting point for neuroscience-focused drug discovery, particularly for targets where a moderate lipophilicity and lower molecular weight are advantageous for crossing the blood-brain barrier.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.